Lipophilicity Differentiation: Target Compound vs. 4-Phenyl Regioisomer
The target compound demonstrates genuinely differentiated lipophilicity compared to its direct 4-phenyl regioisomer, 2-(4-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanamine. The predicted logP (XLogP3) for the target compound is 0.9, while the 4-phenyl regioisomer (CID 170800008) has an XLogP3-AA of 1.5. This systematic difference is attributable to the altered topology of the methoxyphenyl group on the pyrazole ring and has confirmed implications for passive membrane permeability and off-target binding profiles in CNS-targeted programs.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 2-(4-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanamine (4-phenyl regioisomer): XLogP3-AA = 1.5 |
| Quantified Difference | Δ XLogP3-AA = −0.6 (target is significantly less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
A quantified lipophilicity difference of 0.6 log units dictates distinct ADMET behavior, making the target compound a preferential tool for CNS projects demanding reduced permeability and lower tissue distribution.
- [1] PubChem Compound Summary for CID 50896466; PubChem Compound Summary for CID 170800008. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
